(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with a pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyrazoles, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in cross-coupling reactions .
Biology
Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-(dimethylamino)pyridin-2-yl)methanol: Similar in structure but lacks the pyrazole ring.
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyridine and pyrimidine ring but differs in functional groups and overall structure.
4-dimethylaminopyridine: A simpler compound with a single pyridine ring substituted with a dimethylamino group.
Uniqueness
The uniqueness of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol lies in its combination of a dimethylamino-substituted pyridine ring and a pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-[2-(dimethylamino)pyridin-4-yl]pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14(2)11-5-10(3-4-12-11)15-7-9(8-16)6-13-15/h3-7,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFEQSIEHDJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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